NADPH Oxidase Inhibition: Target-Class Assignment vs. Closest Structural Analogs
The compound is explicitly annotated as an inhibitor of NADPH oxidase (NOX), the enzyme complex responsible for pathological reactive oxygen species (ROS) production, by a certified reference material supplier . Within the broader isoxazole-acetamide class, only a small subset of compounds demonstrate NOX inhibitory activity; the majority of published 2-isoxazol-3-yl-acetamide analogs (including the HSP90-targeted series 2a–o) were not profiled against NOX enzymes [1]. This target annotation differentiates the compound from analogs such as N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide (positional isomer), which lacks a documented NOX inhibition profile . However, it must be noted that the quantitative IC₅₀ value for NOX inhibition by this specific compound has not been publicly disclosed in peer-reviewed literature; the annotation is vendor-sourced and should be independently validated .
| Evidence Dimension | NADPH oxidase (NOX) inhibitory activity annotation |
|---|---|
| Target Compound Data | Annotated as NADPH oxidase inhibitor (vendor technical datasheet; quantitative IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | N-((5-Phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide (positional isomer): NOX inhibition not documented. 2-Isoxazol-3-yl-acetamide HSP90 series (2a–o): profiled against HIV-1 replication, not NOX [1]. |
| Quantified Difference | Qualitative target-class differentiation only; no quantitative NOX IC₅₀ comparison available. |
| Conditions | Vendor annotation (Labmix24 technical datasheet); requires independent enzymatic assay confirmation. |
Why This Matters
For researchers studying ROS-mediated pathology (e.g., inflammation, cardiovascular disease, neurodegeneration), selection of a compound with documented NOX inhibitor annotation provides a rational starting point over unannotated structural analogs, contingent upon independent IC₅₀ verification.
- [1] Trivedi J, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry. 2019;183:111699. View Source
